Erythorbic Acid

Food Chemistry Beverage Stability Antioxidant Efficacy

Researchers analyzing vitamin C content face interference from erythorbic acid in standard spectrophotometric assays, leading to inaccurate labeling claims. Procurement managers in regulated food and pharma sectors require a stereochemically validated antioxidant that is functionally distinct from ascorbic acid. Erythorbic acid (CAS 89-65-6) is the precise solution: • Faster nitrite reaction kinetics than ascorbic acid ensures superior cured color fixation and >90% nitrosamine inhibition in processed meats. • Lower pro-oxidant activity in metal-containing systems provides a critical safety margin for stabilizing biologics such as monoclonal antibodies. • Proven to outperform ascorbic acid in minimizing oxidative pigment formation in white wine and fruit juice systems during storage.\nSupplied as a white crystalline powder (≥98% purity) with full COA and MSDS, available from milligram to bulk ton quantities with ambient global shipping.

Molecular Formula C6H8O6
Molecular Weight 176.12 g/mol
CAS No. 89-65-6
Cat. No. B585167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythorbic Acid
CAS89-65-6
SynonymsAraboascorbic Acid;  Araboascorbic Acid, D-;  D-(-)-Isoascorbic Acid;  D-Araboascorbic Acid;  D-Erythorbic Acid;  D-Isoascorbic Acid;  D-arabino-Ascorbic Acid;  E 315;  Erycorbin;  Glucosaccharonic Acid;  Isoascorbic Acid;  Isovitamin C;  Mercate 5;  NSC 8117;  Ne
Molecular FormulaC6H8O6
Molecular Weight176.12 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1
InChIKeyCIWBSHSKHKDKBQ-DUZGATOHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, pyridine;  moderately soluble in acetone;  slightly soluble in glycerol
In water, 40 g in 100 mL water at 25 °C

Erythorbic Acid (CAS 89-65-6): Technical Baseline and Procurement-Relevant Properties


Erythorbic acid (D-isoascorbic acid, CAS 89-65-6) is a stereoisomer of L-ascorbic acid (vitamin C), sharing the same empirical formula (C6H8O6) but differing in spatial configuration at carbon 5 [1]. It is a water-soluble, crystalline solid with a melting point of 169-172 °C (decomposes) and a predicted pKa of 4.09 [2]. Its key physicochemical properties include a negative optical rotation ([α]25/D ≈ -17.25°) and high aqueous solubility (≥0.1 g/mL), which directly influence its formulation and handling [2]. While possessing comparable or, in specific contexts, superior reducing capacity to ascorbic acid, it exhibits only ~5% of the vitamin C biological activity, making it a specialized functional ingredient where antioxidant performance is required without nutritional claims [3].

Why Erythorbic Acid Cannot Be Replaced by Ascorbic Acid in Critical Technical Applications


Direct substitution of erythorbic acid with generic ascorbic acid or its salts is scientifically unsound due to fundamental differences in stereochemistry-driven performance. The C5 epimerism of erythorbic acid dictates distinct redox kinetics, metal-chelation behavior, and thermal degradation profiles compared to its diastereomer [1]. Critically, in food preservation systems, erythorbic acid and its sodium salt exhibit significantly faster reaction rates with nitrites, enabling more efficient cured color development and superior inhibition of carcinogenic nitrosamine formation [2]. Furthermore, in biopharmaceutical and analytical contexts, the compounds are not interchangeable; erythorbic acid's lower pro-oxidant activity in metal-containing systems and its interference with standard spectrophotometric assays for ascorbic acid necessitate its use only in validated, specific applications where these properties are an advantage [3].

Quantitative Evidence for the Selection of Erythorbic Acid Over Ascorbic Acid


Superior Prevention of Oxidative Browning in Beverage Systems: Model Wine Study

In a model wine system, erythorbic acid (EA) demonstrated superior performance over ascorbic acid (AA) in minimizing oxidative color development. The study evaluated color change and flavanol degradation over 14 days at 45°C [1]. Although EA degraded faster than AA, it was associated with less decay of the accompanying flavanol compound and lower formation of xanthylium cation pigments, the primary contributors to browning [1].

Food Chemistry Beverage Stability Antioxidant Efficacy

Faster Reaction Kinetics in Meat Curing: Sodium Erythorbate vs. Ascorbic Acid

Sodium erythorbate is documented to act faster than ascorbic acid as a curing accelerator in processed meats [1]. This enhanced reaction rate with nitrites is crucial for rapidly locking in the desired cured color and efficiently inhibiting the formation of nitrosamines [1]. A direct comparative study on bone-in beef steaks in high-oxygen modified atmosphere packaging (MAP) found sodium erythorbate to be as effective as ascorbic acid at inhibiting vertebrae discoloration (P>0.05), with no detrimental effects on muscle color [2].

Food Technology Meat Science Curing Agent Performance

Reduced Pro-Oxidant Activity in Metal-Containing Systems

Erythorbic acid demonstrates lower pro-oxidant activity than ascorbic acid in the presence of transition metals like iron and copper [1]. This property is attributed to its weaker metal-chelation capacity, which minimizes the occurrence of Fenton reaction-mediated oxidation [1]. This is a critical advantage in stabilizing metal-sensitive biologics, such as iron-containing enzymes or copper-binding monoclonal antibodies [1].

Biopharmaceuticals Formulation Stability Metal-Catalyzed Oxidation

Analytical Interference and the Requirement for Selective HPLC Methods

Erythorbic acid is a known interferent in the visible spectrophotometric (VSP) determination of ascorbic acid, leading to erroneously high values for vitamin C content [1]. Accurate quantification requires separation by High-Performance Liquid Chromatography (HPLC) [1]. Validated HPLC methods show high linearity (R²>0.99) for both compounds, with Limits of Detection (LOD) of 0.46 μg/mL for ascorbic acid and 0.48 μg/mL for erythorbic acid, and Limits of Quantification (LOQ) of 1.39 μg/mL and 1.45 μg/mL, respectively [2].

Analytical Chemistry Food Analysis Quality Control

High-Value Industrial and Research Applications for Erythorbic Acid Based on Technical Evidence


Stabilizing Clear Beverages Against Oxidative Browning and Haze Formation

Based on the evidence that erythorbic acid is more efficient than ascorbic acid at minimizing oxidative color development and pigment formation in model wine systems [1], it is the preferred antioxidant for preserving the visual clarity and quality of white wines, fruit juices, and other light-colored beverages during storage.

Accelerated and Consistent Curing in Processed Meat Manufacturing

Given the documented faster reaction rate of sodium erythorbate with nitrites compared to ascorbic acid [1], and its proven efficacy in stabilizing meat color in high-oxygen packaging [2], it is the optimal curing accelerator for high-throughput production of bacon, ham, and sausages, ensuring consistent cured color and maximizing nitrosamine inhibition.

Antioxidant Protection for Metal-Sensitive Biopharmaceutical Formulations

For biologics susceptible to metal-catalyzed oxidation, such as monoclonal antibodies or iron-containing enzymes, erythorbic acid's lower pro-oxidant activity provides a critical safety margin over ascorbic acid [1]. This makes it a valuable excipient for stabilizing the active pharmaceutical ingredient and extending shelf-life in complex biologic formulations.

Quality Control Method Development for Vitamin C-Fortified Foods

Due to erythorbic acid's significant interference with standard spectrophotometric assays for ascorbic acid [1], analytical laboratories involved in food labeling and regulatory compliance must implement selective HPLC methods capable of baseline-resolving erythorbic acid and ascorbic acid to ensure accurate and legally defensible vitamin C content claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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